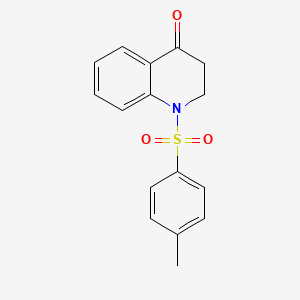
1-Tosyl-2,3-dihydroquinolin-4(1H)-one
描述
1-Tosyl-2,3-dihydroquinolin-4(1H)-one is a chemical compound belonging to the class of quinolinones It is characterized by the presence of a tosyl group attached to the nitrogen atom of the quinolinone ring
准备方法
Synthetic Routes and Reaction Conditions
1-Tosyl-2,3-dihydroquinolin-4(1H)-one can be synthesized through various methods. One common approach involves the cyclization of N-tosyl-2-aminobenzyl alcohol with an appropriate reagent. The reaction typically requires a dehydrating agent such as phosphorus oxychloride or thionyl chloride to facilitate the cyclization process. The reaction is usually carried out under reflux conditions in an inert solvent like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems and advanced purification techniques, such as column chromatography, can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
1-Tosyl-2,3-dihydroquinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can convert the compound into dihydroquinoline derivatives.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Quinolinone derivatives with varying degrees of oxidation.
Reduction: Dihydroquinoline derivatives with different substituents.
Substitution: Compounds with new functional groups replacing the tosyl group.
科学研究应用
1-Tosyl-2,3-dihydroquinolin-4(1H)-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-tosyl-2,3-dihydroquinolin-4(1H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
1-Tosyl-2,3-dihydroquinolin-4(1H)-one derivatives: Compounds with different substituents on the quinolinone ring.
Quinolinone derivatives: Compounds with similar core structures but different functional groups.
Dihydroquinoline derivatives: Compounds with reduced quinoline rings and various substituents.
Uniqueness
This compound is unique due to the presence of the tosyl group, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
属性
IUPAC Name |
1-(4-methylphenyl)sulfonyl-2,3-dihydroquinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c1-12-6-8-13(9-7-12)21(19,20)17-11-10-16(18)14-4-2-3-5-15(14)17/h2-9H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQAKYOFBASLWCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(=O)C3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90300001 | |
| Record name | MLS002920228 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90300001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14278-37-6 | |
| Record name | MLS002920228 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134276 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS002920228 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90300001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What synthetic strategies are employed to produce 3-methylidene-1-tosyl-2,3-dihydroquinolin-4(1H)-ones and how does their structure influence their cytotoxic activity?
A1: Researchers have developed an efficient multi-step synthesis of 3-methylidene-1-tosyl-2,3-dihydroquinolin-4(1H)-ones. The process involves reacting diethyl methylphosphonate with methyl 2-(tosylamino)benzoate, followed by condensation with various aldehydes. This yields 3-(diethoxyphosphoryl)-1,2-dihydroquinolin-4-ols, which are then utilized as Horner–Wadsworth–Emmons reagents in an olefination reaction with formaldehyde to achieve the desired 3-methylidene-2,3-dihydroquinolin-4(1H)-ones [].
Q2: Beyond cytotoxic activity, what other biological effects have been observed with 3-methylidene-1-tosyl-2,3-dihydroquinolin-4(1H)-ones, particularly related to drug resistance?
A2: Interestingly, research indicates that certain 3-methylidene-1-tosyl-2,3-dihydroquinolin-4(1H)-ones can act as potent inhibitors of the ABCB1 transporter []. This transporter plays a crucial role in multi-drug resistance, often effluxing anticancer drugs from tumor cells and thereby reducing their efficacy. The ability of these compounds to inhibit ABCB1 suggests a potential strategy for combating drug resistance in cancer treatment. This dual action – direct cytotoxicity and ABCB1 inhibition – makes them promising candidates for further investigation as potential anticancer therapeutics [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


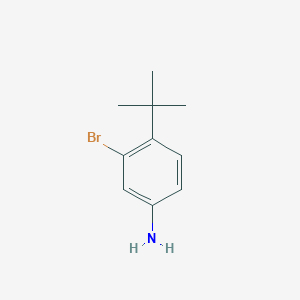
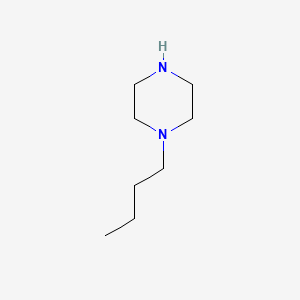


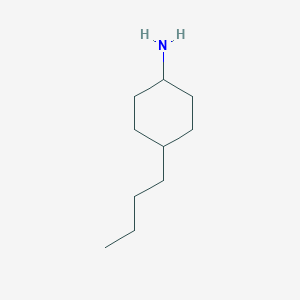
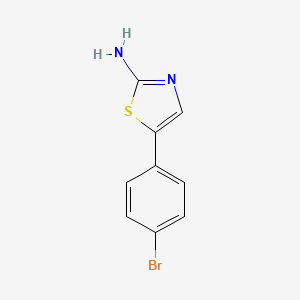
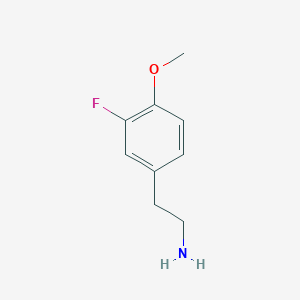
![10H-Benzo[b][1,8]naphthyridin-5-one](/img/structure/B1267681.png)

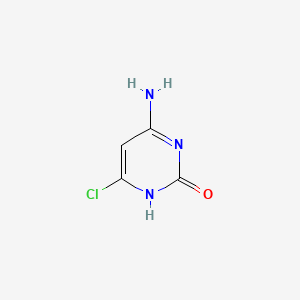
![4-amino-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B1267690.png)



